molecular formula C11H11N3OS B8325621 6-Methylthio-2-Aminoquinoline-3-Carboxamide

6-Methylthio-2-Aminoquinoline-3-Carboxamide

Cat. No.: B8325621
M. Wt: 233.29 g/mol
InChI Key: UUWZEAIXPZHREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylthio-2-Aminoquinoline-3-Carboxamide is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

2-amino-6-methylsulfanylquinoline-3-carboxamide

InChI

InChI=1S/C11H11N3OS/c1-16-7-2-3-9-6(4-7)5-8(11(13)15)10(12)14-9/h2-5H,1H3,(H2,12,14)(H2,13,15)

InChI Key

UUWZEAIXPZHREP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=CC(=C(N=C2C=C1)N)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of α-cyano-β-(2-nitro-5-methylthiophenyl)acrylamide (8,4 g., 0.032 mole) in acetic acid - N,N-dimethylformamide (110 ml. of 1:1) is heated in a 75° C. bath. Iron powder (2.0g.) is added and the mixture stirred until the internal temperature rose to 95° C. Additional iron powder (6.16 g. total iron added=0.146 mole) is added in small portions over a 15 minute period. The reaction mixture is stirred for one hour following completion of addition and then filtered hot. The iron residue is washed with hot acetic acid and the combined filtrate and wash solution poured into IN hydrochloric acid (200 ml.) The hydrochloride salt which separates is filtered off and dissolved in hot dilute aqueous sodium hydroxide. The yellow solid which separates on cooling is filtered off, washed with isopropyl alcohol and air-dried. Yield = 3.26 g. (44%), M.P. 229°-242° C.
Quantity
0.032 mol
Type
reactant
Reaction Step One
Name
acetic acid N,N-dimethylformamide
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two
Name
Quantity
6.16 g
Type
catalyst
Reaction Step Three

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